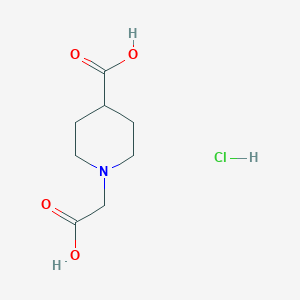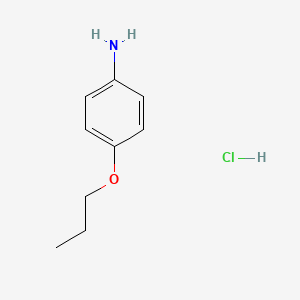![molecular formula C9H10BNO3 B7952353 [2-(4-Cyanophenoxy)ethyl]boronic acid](/img/structure/B7952353.png)
[2-(4-Cyanophenoxy)ethyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Cyanophenoxy)ethyl]boronic acid is an organoboron compound with the molecular formula C9H10BNO3. It is a boronic acid derivative that contains a cyanophenoxy group attached to an ethyl chain, which is further bonded to a boronic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Cyanophenoxy)ethyl]boronic acid typically involves the borylation of an appropriate precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to handle large-scale synthesis efficiently. These methods often utilize automated systems to control reaction parameters precisely, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[2-(4-Cyanophenoxy)ethyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the cyanophenoxy group to an amine or other functional groups.
Substitution: The boronic acid moiety can participate in substitution reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki–Miyaura coupling reaction typically yields biaryl compounds, while oxidation reactions can produce boronic esters .
Scientific Research Applications
[2-(4-Cyanophenoxy)ethyl]boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [2-(4-Cyanophenoxy)ethyl]boronic acid involves its ability to form covalent bonds with various molecular targets. The boronic acid moiety can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in sensing applications and in the design of enzyme inhibitors, where the compound can bind to active sites and inhibit enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the cyanophenoxy group.
4-Cyanophenylboronic acid: Contains a cyanophenyl group but lacks the ethyl chain.
2-(4-Methoxyphenoxy)ethylboronic acid: Similar structure with a methoxy group instead of a cyano group.
Uniqueness
[2-(4-Cyanophenoxy)ethyl]boronic acid is unique due to the presence of both the cyanophenoxy group and the ethyl chain, which provide distinct reactivity and binding properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a versatile compound in various applications .
Properties
IUPAC Name |
2-(4-cyanophenoxy)ethylboronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO3/c11-7-8-1-3-9(4-2-8)14-6-5-10(12)13/h1-4,12-13H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHXBHDRVSBXSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCOC1=CC=C(C=C1)C#N)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B7952280.png)
![[2-(1-Isopropylpiperidin-4-yl)ethyl]amine hydrochloride](/img/structure/B7952292.png)


![N-ethyl-2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide](/img/structure/B7952319.png)
![2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)-N-propylacetamide](/img/structure/B7952323.png)

![(6-Methoxyimidazo[1,2-a]pyridin-2-yl)boronic acid](/img/structure/B7952348.png)

![{4-[(1E)-2-Cyanoeth-1-en-1-yl]-3-fluorophenyl}boronic acid](/img/structure/B7952361.png)


![{4-[(Dimethylcarbamothioyl)oxy]-3-fluorophenyl}boronic acid](/img/structure/B7952384.png)
![[3-Fluoro-2-(piperidin-1-ylmethyl)phenyl]boronic acid](/img/structure/B7952392.png)
